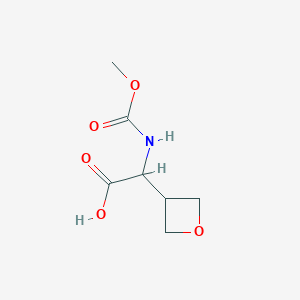

2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(methoxycarbonylamino)-2-(oxetan-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO5/c1-12-7(11)8-5(6(9)10)4-2-13-3-4/h4-5H,2-3H2,1H3,(H,8,11)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPCXGAHSWZKCCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC(C1COC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50717232 | |

| Record name | [(Methoxycarbonyl)amino](oxetan-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009120-05-1 | |

| Record name | [(Methoxycarbonyl)amino](oxetan-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid

Abstract

Non-canonical amino acids are foundational building blocks in modern drug discovery, enabling the synthesis of novel peptides and small molecules with enhanced pharmacological properties. Among these, structures incorporating strained heterocyclic systems like oxetanes have garnered significant attention.[1][2][3] The oxetane motif, a four-membered oxygen-containing heterocycle, is prized for its ability to act as a polar, sp³-rich surrogate for commonly used groups like gem-dimethyl or carbonyls.[1][4] Its incorporation into molecular scaffolds can lead to marked improvements in aqueous solubility, metabolic stability, and lipophilicity, while influencing molecular conformation and basicity of adjacent amines.[2][4] This guide provides a comprehensive, technically-grounded methodology for the synthesis of 2-((methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid, a valuable building block for researchers, medicinal chemists, and drug development professionals. We will delve into a robust, multi-step synthetic sequence, elucidating the causal-driven rationale behind experimental choices and providing detailed, reproducible protocols.

Retrosynthetic Analysis and Strategic Overview

The target molecule is an α-amino acid featuring an oxetane ring at the α-position and an N-methoxycarbonyl protecting group. A logical retrosynthetic analysis disconnects the molecule at the C-N and C-C bonds originating from the α-carbon.

Our forward-thinking synthetic strategy is constructed around a key intermediate, an α,β-unsaturated ester, which allows for the sequential and controlled installation of the amino and carboxyl functionalities. This approach leverages robust and well-established chemical transformations, beginning with the commercially available oxetan-3-one.

The proposed four-step synthesis is as follows:

-

Horner-Wadsworth-Emmons (HWE) Olefination: Construction of the key α,β-unsaturated ester, methyl 2-(oxetan-3-ylidene)acetate, from oxetan-3-one.

-

Conjugate Addition and Reduction: Introduction of the nitrogen functionality via an aza-Michael addition of an azide anion, followed by reduction to the primary amine.

-

N-Protection: Acylation of the primary amine with methyl chloroformate to install the required methoxycarbonyl protecting group.

-

Saponification: Hydrolysis of the methyl ester to yield the final carboxylic acid.

This strategic pathway is designed for efficiency and scalability, utilizing readily accessible starting materials and reagents.

Caption: Overall synthetic workflow for the target molecule.

Detailed Synthetic Protocols and Mechanistic Insights

Step 1: Synthesis of Methyl 2-(oxetan-3-ylidene)acetate via Horner-Wadsworth-Emmons Reaction

The cornerstone of this synthesis is the creation of the exocyclic double bond on the oxetane ring. The Horner-Wadsworth-Emmons (HWE) reaction is the method of choice for this transformation, offering high yields and excellent control.[5][6] This reaction involves the olefination of a ketone (oxetan-3-one) with a stabilized phosphonate ylide.

Expertise & Rationale:

-

Reagent Choice: Methyl 2-(dimethoxyphosphoryl)acetate is selected as the phosphonate reagent due to its commercial availability and the stability of the resulting ylide.

-

Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for deprotonating the phosphonate to generate the reactive ylide. Its irreversible nature drives the reaction forward. Anhydrous conditions are critical as NaH reacts violently with water.

-

Solvent: Anhydrous tetrahydrofuran (THF) is an excellent solvent for this reaction, as it is aprotic and effectively solvates the intermediate species.

Caption: Key steps of the Horner-Wadsworth-Emmons mechanism.

Experimental Protocol:

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.05 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add methyl 2-(dimethoxyphosphoryl)acetate (1.0 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes until hydrogen evolution ceases.

-

Cool the resulting clear solution back to 0 °C and add a solution of oxetan-3-one (1.2 eq) in anhydrous THF dropwise.

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring completion by TLC or LC-MS.

-

Carefully quench the reaction by the slow addition of water.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield methyl 2-(oxetan-3-ylidene)acetate as a clear oil.[5]

Step 2: Synthesis of Methyl 2-amino-2-(oxetan-3-yl)acetate

This step involves a 1,4-conjugate addition (aza-Michael addition) of a nitrogen nucleophile to the α,β-unsaturated ester, followed by reduction to the primary amine. Using sodium azide as the nitrogen source is a reliable method.

Expertise & Rationale:

-

Nucleophile: Sodium azide (NaN₃) is an effective and compact source of nitrogen. The resulting α-azido ester can be cleanly reduced to the primary amine without introducing bulky protecting groups.

-

Reduction Method: Catalytic hydrogenation (H₂, Pd/C) is a standard and efficient method for reducing azides to amines. This method is clean, with nitrogen gas being the only byproduct.

Experimental Protocol:

-

Dissolve methyl 2-(oxetan-3-ylidene)acetate (1.0 eq) in a suitable solvent such as methanol or THF.

-

Add sodium azide (1.5 eq) and a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide if needed, particularly in less polar solvents.

-

Stir the mixture at room temperature for 16-24 hours until the starting material is consumed (monitored by TLC/LC-MS).

-

Dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude methyl 2-azido-2-(oxetan-3-yl)acetate.

-

Dissolve the crude azido-ester in methanol and add 10% Palladium on Carbon (Pd/C) (5-10 mol%).

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-8 hours.

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure to obtain methyl 2-amino-2-(oxetan-3-yl)acetate, which can often be used in the next step without further purification.

Step 3: N-Protection to form Methyl 2-((methoxycarbonyl)amino)-2-(oxetan-3-yl)acetate

This is a standard N-acylation to install the methoxycarbonyl ("Moc") protecting group.

Expertise & Rationale:

-

Acylating Agent: Methyl chloroformate is the direct reagent for introducing the methoxycarbonyl group. It is highly reactive and should be handled with care in a fume hood.

-

Base: A mild base like sodium bicarbonate or triethylamine is used to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion. A biphasic system (e.g., dichloromethane/water with NaHCO₃) is often effective.

Experimental Protocol:

-

Dissolve the crude methyl 2-amino-2-(oxetan-3-yl)acetate (1.0 eq) in a mixture of dichloromethane (DCM) and saturated aqueous sodium bicarbonate solution (1:1).

-

Cool the vigorously stirred mixture to 0 °C in an ice bath.

-

Add methyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by flash chromatography if necessary to yield the desired N-protected product.

Step 4: Saponification to this compound

The final step is the hydrolysis of the methyl ester to the carboxylic acid.

Expertise & Rationale:

-

Hydrolysis Conditions: Saponification using lithium hydroxide (LiOH) in a THF/water mixture is a standard and mild method for hydrolyzing methyl esters. Using LiOH over NaOH can sometimes provide better selectivity and milder conditions, which is advantageous when dealing with potentially sensitive functionalities like the strained oxetane ring.

-

Workup: Acidification of the reaction mixture with a mild acid like citric acid or cold, dilute HCl is required to protonate the carboxylate salt and precipitate or allow for the extraction of the final product.

Experimental Protocol:

-

Dissolve the methyl 2-((methoxycarbonyl)amino)-2-(oxetan-3-yl)acetate (1.0 eq) in a mixture of THF and water (e.g., 3:1).

-

Add lithium hydroxide monohydrate (1.5-2.0 eq) and stir the mixture at room temperature for 2-6 hours, monitoring the disappearance of the starting material by TLC/LC-MS.

-

Once complete, concentrate the mixture under reduced pressure to remove most of the THF.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate or ether to remove any non-acidic impurities.

-

Cool the aqueous layer to 0 °C and carefully acidify to pH ~2-3 with 1M HCl or citric acid solution.

-

Extract the product into a suitable organic solvent like ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the final product, this compound.

Summary of Reaction Parameters

| Step | Reaction Name | Starting Material | Key Reagents | Solvent | Typical Yield |

| 1 | Horner-Wadsworth-Emmons | Oxetan-3-one | Methyl 2-(dimethoxyphosphoryl)acetate, NaH | Anhydrous THF | 70-80%[5] |

| 2 | Azide Addition & Reduction | Methyl 2-(oxetan-3-ylidene)acetate | NaN₃; H₂, Pd/C | Methanol / THF | 60-75% (2 steps) |

| 3 | N-Acylation | Methyl 2-amino-2-(oxetan-3-yl)acetate | Methyl Chloroformate, NaHCO₃ | DCM / Water | 85-95% |

| 4 | Saponification | Methyl 2-((methoxycarbonyl)amino)-2-(oxetan-3-yl)acetate | LiOH·H₂O | THF / Water | >90% |

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient pathway to this compound, a valuable building block in medicinal chemistry. By leveraging a strategic Horner-Wadsworth-Emmons reaction followed by a controlled installation of the amino functionality and subsequent protecting group manipulations, this protocol offers a practical solution for researchers in drug discovery. The insights into the rationale behind reagent and condition selection are intended to empower scientists to not only reproduce this synthesis but also adapt and troubleshoot similar chemical transformations. The increasing prevalence of oxetane-containing molecules in clinical candidates underscores the importance of robust synthetic access to novel oxetane-based building blocks.[2]

References

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link]

-

Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central (PMC). Available at: [Link]

-

Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online. Available at: [Link]

-

Applications of oxetanes in drug discovery and medicinal chemistry. PubMed. Available at: [Link]

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. SciSpace. Available at: [Link]

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. Available at: [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed. Available at: [Link]

Sources

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to the Preparation of Novel Oxetane-Containing Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of strained ring systems into molecular scaffolds is a powerful strategy in modern medicinal chemistry for modulating physicochemical and pharmacological properties. Among these, the oxetane ring, a four-membered cyclic ether, has garnered significant attention as a versatile bioisostere for commonly used functional groups like gem-dimethyl and carbonyl moieties.[1][2][3][4][5][6] Its unique combination of polarity, metabolic stability, and a three-dimensional structure offers a compelling avenue for optimizing drug candidates.[4][6][7][8] This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for preparing novel oxetane-containing amino acids, tailored for researchers and professionals in drug development. We will delve into the mechanistic underpinnings of key reactions, provide field-proven experimental protocols, and discuss the rationale behind strategic synthetic choices, empowering you to effectively incorporate these valuable building blocks into your research endeavors.

The Strategic Value of Oxetane-Containing Amino Acids in Drug Discovery

The oxetane motif is more than just a synthetic curiosity; it is a strategic tool for overcoming common hurdles in drug development.[8] Its inherent properties can positively influence a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

-

Enhanced Solubility: The polar oxygen atom within the compact oxetane ring acts as a strong hydrogen bond acceptor, often leading to a significant improvement in aqueous solubility—a critical factor for oral bioavailability.[8]

-

Metabolic Stability: The strained C-O bonds of the oxetane ring are surprisingly resistant to metabolic degradation, offering an alternative to more labile functional groups.[1][2]

-

Improved Lipophilicity Profile: Strategic placement of an oxetane can modulate a compound's lipophilicity (LogP), striking a balance between membrane permeability and aqueous solubility.

-

Three-Dimensionality: Moving away from "flat" molecules, the puckered, sp³-rich structure of oxetanes allows for better exploration of protein binding pockets, potentially leading to increased potency and selectivity.[4][6][8]

Oxetane-containing amino acids, in particular, serve as conformationally constrained scaffolds that can be seamlessly integrated into peptides or used as standalone pharmacophores.[9][10][11][12] They offer a unique way to introduce rigidity and novel vector orientations for side-chain functionalities.

Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of oxetane-containing amino acids can be broadly categorized into three main approaches. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Strategy A: De Novo Oxetane Ring Construction

This "bottom-up" approach involves forming the oxetane ring as a key step in the synthetic sequence. It offers maximal flexibility in designing highly substituted and complex target molecules.

A classic and reliable method, this reaction involves the intramolecular cyclization of a 1,3-halohydrin or a related substrate with a suitable leaving group. The key is the base-mediated deprotonation of the hydroxyl group, followed by an intramolecular SN2 reaction.

-

Causality in Experimental Design: The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) are often preferred to minimize side reactions.[3] The leaving group should be readily displaced; tosylates and mesylates are commonly employed.[3] The reaction is typically performed in a polar aprotic solvent like THF or DMF to facilitate the SN2 reaction.

Workflow: Intramolecular Williamson Etherification

Caption: A typical workflow for oxetane synthesis via Williamson etherification.

The [2+2] cycloaddition of a carbonyl compound and an alkene, known as the Paternò-Büchi reaction, is a powerful, atom-economical method for constructing the oxetane ring.[2][13] This photochemical reaction proceeds via the excited triplet state of the carbonyl compound.

-

Expert Insight: While elegant, this method can suffer from regioselectivity and stereoselectivity issues, which are highly substrate-dependent.[13] The use of UV irradiation can also be incompatible with sensitive functional groups.[13]

Strategy B: Functionalization of Pre-formed Oxetane Building Blocks

This is arguably the most common and practical approach in drug discovery, leveraging commercially available or readily synthesized oxetane cores.[4][7] Oxetan-3-one and 3-aminooxetane are particularly versatile starting materials.[4][7]

Oxetan-3-one is a cornerstone building block. Its ketone functionality allows for a wide array of transformations.

-

Strecker Synthesis: A classic multicomponent reaction to generate α-amino nitriles, which can be hydrolyzed to the corresponding α-amino acids. The use of TMSCN is a modern, safer alternative to traditional cyanide sources.[14]

-

Horner-Wadsworth-Emmons (HWE) Reaction: This reaction transforms oxetan-3-one into α,β-unsaturated esters.[14][15] These intermediates are prime candidates for Michael additions to introduce the amino functionality.[15]

-

Reductive Amination: A direct and efficient method to introduce an amino group at the 3-position.[4][7]

Experimental Protocol: HWE and Michael Addition for a β-Oxetane Amino Acid

-

HWE Reaction:

-

To a stirred solution of oxetan-3-one (1.0 eq) and triethyl phosphonoacetate (1.1 eq) in anhydrous THF at 0 °C, add DBU (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

-

Purify the crude product via column chromatography to yield the methyl 2-(oxetan-3-ylidene)acetate.[15]

-

-

Aza-Michael Addition:

-

Dissolve the resulting α,β-unsaturated ester (1.0 eq) and the desired amine (e.g., benzylamine, 1.2 eq) in acetonitrile.

-

Heat the reaction mixture to 45 °C and stir for 24 hours.[15]

-

Remove the solvent under reduced pressure and purify the residue by chromatography to obtain the protected β-oxetane amino acid ester.

-

Visible-light photoredox catalysis has emerged as a powerful tool for C-C bond formation under mild conditions, and it has been successfully applied to the synthesis of oxetane amino acids.[16][17][18][19]

-

Decarboxylative Giese-Type Reaction: This method involves the generation of an α-amino radical from a readily available amino acid via photocatalytic oxidative decarboxylation. This radical then adds to a 3-methyleneoxetane acceptor in a strain-release-driven process.[1][16] This strategy is particularly effective for creating versatile 3,3-disubstituted oxetane amino acids.[16]

Mechanism: Photocatalytic Decarboxylative Giese-Type Reaction

Sources

- 1. researchgate.net [researchgate.net]

- 2. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 5. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Oxetane Building Blocks: Essential Guide for Modern Drug Discovery - AiFChem [aifchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Photocatalytic synthesis of β-amino acid derivatives from alkenes with alkyl formates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the ¹H and ¹³C NMR Spectroscopic Characterization of 2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid

Introduction

In the landscape of modern drug discovery and development, the incorporation of novel structural motifs is paramount for accessing new chemical space and modulating physicochemical properties. The oxetane ring, a four-membered cyclic ether, has emerged as a valuable bioisostere for gem-dimethyl and carbonyl groups, capable of improving metabolic stability, aqueous solubility, and lipophilicity.[1][2] The target molecule, 2-((methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid, represents a unique amino acid derivative that combines the desirable properties of the oxetane moiety with the versatile functionality of an amino acid scaffold.

This in-depth technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound. As a Senior Application Scientist, the following sections are structured to not only present the predicted spectral data but also to offer insights into the experimental rationale and data interpretation, empowering researchers to confidently characterize this and similar novel chemical entities.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is fundamental for unambiguous spectral assignment. The following diagram illustrates the structure of this compound with the adopted numbering scheme.

Caption: Molecular structure of this compound.

Experimental Protocol for NMR Data Acquisition

The choice of experimental parameters is critical for obtaining high-quality, interpretable NMR spectra. The following protocol is recommended for the characterization of this compound.

Sample Preparation

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity is suitable for dissolving the carboxylic acid and N-protected amino acid functionalities. Furthermore, the exchangeable protons (NH and OH) will be readily observable in DMSO-d₆. Alternative solvents include methanol-d₄ or a mixture of chloroform-d and methanol-d₄. A comprehensive list of NMR solvents and their properties can be found in various resources.[3][4][5]

-

Concentration: A sample concentration of 5-10 mg in 0.6 mL of deuterated solvent is recommended for optimal signal-to-noise ratio in both ¹H and ¹³C NMR experiments.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts to 0.00 ppm. However, for aqueous-based solvents like D₂O, sodium 3-(trimethylsilyl)propionate-2,2,3,3-d₄ (TSP) is a suitable alternative.[6]

NMR Instrument Parameters

A high-field NMR spectrometer (400 MHz or higher) is recommended for better spectral dispersion, which is particularly important for resolving the complex spin systems of the oxetane ring.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.

-

Acquisition Time: 2-4 seconds to ensure good resolution.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to obtain singlets for all carbon atoms.

-

Spectral Width: 0-200 ppm to encompass all expected carbon resonances.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-4096 scans to achieve an adequate signal-to-noise ratio.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly within the oxetane ring and between the α-proton and the oxetane protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, aiding in the definitive assignment of both proton and carbon signals.[7]

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons and confirming the overall connectivity of the molecule.

-

The following diagram outlines the general workflow for NMR data acquisition and analysis.

Caption: General workflow for NMR data acquisition, processing, and analysis.

Predicted ¹H NMR Spectrum Analysis (400 MHz, DMSO-d₆)

The predicted ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12-13 | br s | 1H | COOH | The acidic proton of the carboxylic acid will appear as a broad singlet at a very downfield chemical shift. |

| ~7.5-8.0 | d | 1H | NH | The amide proton will likely appear as a doublet due to coupling with the α-proton (Hα). Its chemical shift can be concentration and temperature dependent. |

| ~4.5-4.8 | m | 2H | C2'-H ₂, C4'-H ₂ | The methylene protons of the oxetane ring adjacent to the oxygen atom are expected to be in this region. They will likely be a complex multiplet due to geminal and vicinal couplings.[1] |

| ~4.2-4.4 | m | 2H | C2'-H ₂, C4'-H ₂ | The other two methylene protons of the oxetane ring will also be in this region, forming a complex multiplet. |

| ~4.0-4.2 | d | 1H | C2-H (Hα) | The α-proton will be a doublet due to coupling with the amide proton. It will also show coupling to the methine proton of the oxetane ring. |

| 3.61 | s | 3H | OCH₃ | The methyl protons of the methoxycarbonyl group will appear as a sharp singlet. |

| ~3.0-3.3 | m | 1H | C3'-H | The methine proton of the oxetane ring will be a multiplet due to coupling with the adjacent methylene protons and the α-proton. |

Predicted ¹³C NMR Spectrum Analysis (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~172-175 | C OOH | The carbonyl carbon of the carboxylic acid will be in the typical downfield region for this functional group.[8] |

| ~156-158 | NC OOR | The carbonyl carbon of the methoxycarbonyl group will appear in the characteristic range for carbamates. |

| ~72-75 | C 2', C 4' | The carbons of the oxetane ring adjacent to the oxygen atom are expected in this region.[1] |

| ~55-58 | C 2 | The α-carbon of the amino acid will be in this range. |

| 51.9 | OC H₃ | The methyl carbon of the methoxycarbonyl group will have a characteristic chemical shift. |

| ~35-40 | C 3' | The methine carbon of the oxetane ring will be the most upfield of the ring carbons. |

Expert Insights and Structural Confirmation

-

Oxetane Ring Puckering: The oxetane ring is not perfectly planar and can undergo puckering, which can lead to non-equivalent axial and equatorial protons on the methylene groups.[1] This can result in complex splitting patterns that may require 2D NMR techniques for full resolution.

-

Diastereotopic Protons: The methylene protons of the oxetane ring (at C2' and C4') are diastereotopic due to the chiral center at C2. This will result in distinct chemical shifts and geminal coupling, further complicating the ¹H NMR spectrum in this region.

-

Role of 2D NMR: COSY will be essential to trace the connectivity from the α-proton (Hα) to the oxetane methine proton (H3') and then to the oxetane methylene protons. HSQC will definitively link each proton to its corresponding carbon, confirming the assignments in both spectra. HMBC will be crucial for confirming the connectivity between the α-carbon (C2) and the oxetane ring, as well as the connectivity within the methoxycarbonyl group.

Conclusion

The comprehensive NMR spectroscopic analysis outlined in this guide provides a robust framework for the structural elucidation of this compound. By combining high-field 1D and 2D NMR experiments with a thorough understanding of the characteristic chemical shifts and coupling patterns of the constituent functional groups, researchers can confidently verify the structure and purity of this novel amino acid derivative. The insights provided herein are intended to facilitate the efficient and accurate characterization of this and other related molecules, thereby accelerating the pace of drug discovery and development.

References

- Denmark Group. An Exploration of Oxetanes: Synthesis and Relevance.

- Beilstein Journals. Experimental Part.

-

Jokisaari, J., & Rahkamaa, E. (1972). Studies on the PMR Spectra of Oxetanes, V. 2-(3,4-Dichlorophenyl)-oxetane and 2-(2,4-Dichlorophenoy)oxetane. ResearchGate. Retrieved from [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2018). Retrieved from [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). Retrieved from [Link]

-

PubChem. N-Boc-glycine methyl ester. Retrieved from [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). Retrieved from [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0245204). Retrieved from [Link]

-

The Royal Society of Chemistry. Ambient and aerobic carbon-carbon bond cleavage toward α- ketoester synthesis by transition-metal-free photocatalysis Contents. Retrieved from [Link]

-

University of Regensburg. Chemical shifts. Retrieved from [Link]

-

Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000042). Retrieved from [Link]

-

PubChem. N-(tert-butoxycarbonyl)glycine. Retrieved from [Link]

-

Semantic Scholar. Chemical Space Exploration of Oxetanes. (2020). Retrieved from [Link]

-

BK Instruments Inc. NMR Solvent data chart. Retrieved from [Link]

-

PubChem. N-(tert-Butyloxycarbonyl)glycine N-hydroxysuccinimide ester. Retrieved from [Link]

-

Wikipedia. Oxetane. Retrieved from [Link]

-

American Chemical Society. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Retrieved from [Link]

-

Wolkersdorfer, K., & Wentrup, C. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. ARKIVOC. Retrieved from [Link]

-

SpectraBase. Boc-glycine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

Eurisotop. NMR Solvents. Retrieved from [Link]

-

University of Colorado Boulder. 13-C NMR Chemical Shift Table. Retrieved from [Link]

-

SciSpace. Synthesis and NMR elucidation of novel octa-amino acid resorcin[9]arenes derivatives. (2019). Retrieved from [Link]

-

MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2022). Retrieved from [Link]

-

KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

Sources

- 1. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. chem.washington.edu [chem.washington.edu]

- 4. bkinstruments.co.kr [bkinstruments.co.kr]

- 5. NMR Solvents | Eurisotop [eurisotop.com]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. hmdb.ca [hmdb.ca]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. mdpi.com [mdpi.com]

A Technical Guide to the Mass Spectrometry Analysis of 2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid

This guide provides an in-depth exploration of the mass spectrometric analysis of 2-((methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid, a novel amino acid derivative incorporating a strained oxetane ring. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive framework for the structural elucidation and quantification of this molecule, moving beyond procedural lists to explain the rationale behind key analytical decisions.

Introduction: The Analytical Imperative

The emergence of novel chemical entities containing strained ring systems, such as oxetanes, presents unique challenges and opportunities in analytical characterization. The oxetane motif has gained significant traction in medicinal chemistry for its ability to modulate physicochemical properties like solubility and metabolic stability[1]. This compound (Figure 1) is a compelling example, combining the features of a protected amino acid with this valuable heterocyclic scaffold. Accurate and robust mass spectrometric methods are therefore essential for its identification, characterization, and quantification in various matrices throughout the drug discovery and development pipeline.

This guide will provide a detailed protocol for the analysis of this compound by liquid chromatography-tandem mass spectrometry (LC-MS/MS), with a focus on electrospray ionization (ESI) and collision-induced dissociation (CID). We will delve into the predictable fragmentation pathways, offering a roadmap for structural confirmation and the development of highly selective quantitative assays.

Figure 1: Chemical Structure of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₁NO₅ | [2] |

| Molecular Weight | 189.17 g/mol | [2] |

| Monoisotopic Mass | 189.0637 u | Calculated |

| CAS Number | 1009120-05-1 | [2] |

Foundational Principles: Ionization and Fragmentation Strategy

The molecular structure of our target analyte dictates the optimal approach for its analysis. The presence of a carboxylic acid and an amino group (as a carbamate) makes it a polar, non-volatile molecule, ideally suited for electrospray ionization (ESI)[3][4]. ESI is a soft ionization technique that generates intact molecular ions with minimal in-source fragmentation, which is crucial for determining the molecular weight[5]. Given the acidic proton of the carboxylic acid and the potential for protonation of the nitrogen atom, the molecule can be analyzed in both positive and negative ion modes. However, positive ion mode is often preferred for amino acid-containing compounds as it can lead to more informative fragmentation patterns.

For structural elucidation, tandem mass spectrometry (MS/MS) is indispensable[6]. By isolating the precursor ion and subjecting it to collision-induced dissociation (CID), we can generate a unique fragmentation "fingerprint" that confirms the molecule's identity. The CID process involves accelerating the ions and colliding them with neutral gas molecules, converting kinetic energy into internal energy to induce bond breakage. The resulting fragment ions are then analyzed to piece together the original structure.

Experimental Workflow: A Step-by-Step Protocol

The following sections detail a robust workflow for the analysis of this compound. This protocol is designed to be a self-validating system, where each step contributes to the overall reliability and reproducibility of the results.

Sample Preparation: Ensuring Analytical Integrity

The goal of sample preparation is to present the analyte to the mass spectrometer in a clean, compatible solvent system at an appropriate concentration. High concentrations of non-volatile salts or buffers can suppress the ESI signal and contaminate the instrument.

Protocol:

-

Stock Solution Preparation: Accurately weigh a small amount of the solid standard (e.g., 1 mg) and dissolve it in a suitable solvent to create a stock solution of known concentration (e.g., 1 mg/mL). Given the polar nature of the analyte, a mixture of water and a polar organic solvent like methanol or acetonitrile is recommended.

-

Working Solution Preparation: Serially dilute the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to create a working solution at a concentration suitable for direct infusion or LC-MS injection (typically in the range of 1-10 µg/mL for initial method development).

-

Matrix Samples: For analysis in complex matrices (e.g., plasma, cell lysates), a protein precipitation or solid-phase extraction (SPE) step may be necessary to remove interfering substances.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Combining liquid chromatography with mass spectrometry allows for the separation of the analyte from other components in a mixture, reducing matrix effects and improving quantification[1].

Table 1: Recommended LC-MS/MS Parameters

| Parameter | Recommended Setting | Rationale |

| LC Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and peak shape for polar analytes. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acidifying the mobile phase promotes protonation in positive ion mode ESI and can improve peak shape for carboxylic acids. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A common organic solvent for reversed-phase chromatography. |

| Gradient | 5% to 95% B over 5 minutes | A generic gradient suitable for initial method development. This should be optimized to ensure the analyte is well-retained and elutes as a sharp peak. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |

| Injection Volume | 5 µL | A typical injection volume; can be adjusted based on sensitivity. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Promotes the formation of [M+H]⁺ ions, which are amenable to CID. |

| MS Scan Type | Full Scan (MS1) and Product Ion Scan (MS2) | Full scan to identify the precursor ion, and product ion scan to obtain the fragmentation pattern. |

| Collision Gas | Argon or Nitrogen | Inert gas for CID. |

| Collision Energy | Ramped (e.g., 10-40 eV) | Ramping the collision energy allows for the observation of a wide range of fragment ions. |

Method Validation: Establishing Trustworthiness

For quantitative applications, the analytical method must be validated to ensure it is reliable and fit for purpose. Key validation parameters include linearity, accuracy, precision, selectivity, and stability[2].

-

Linearity: The method should demonstrate a linear response over a defined concentration range.

-

Accuracy and Precision: The accuracy reflects how close the measured value is to the true value, while precision measures the reproducibility of the measurements.

-

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[2]

-

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.[2]

-

Stability: The stability of the analyte in the sample matrix under different storage conditions.[2]

Deciphering the Fragmentation: A Structural Elucidation Roadmap

The power of tandem mass spectrometry lies in its ability to generate structurally informative fragments. Based on the chemical structure of this compound, we can predict a series of characteristic fragmentation pathways under CID.

The protonated molecule, [M+H]⁺, with an m/z of 190.07, will be the primary target for fragmentation. The most likely sites for initial fragmentation are the labile bonds associated with the carbamate and carboxylic acid functionalities.

Predicted Fragmentation Pathways:

-

Loss of Water (-18 u): The carboxylic acid group can readily lose a molecule of water, a common fragmentation pathway for organic acids, leading to a fragment at m/z 172.06.

-

Loss of Formic Acid (-46 u): A neutral loss of formic acid from the carboxylic acid group is also a characteristic fragmentation, resulting in a fragment at m/z 144.06.

-

Cleavage of the Carbamate Group:

-

Loss of Methanol (-32 u): Cleavage of the methoxy group from the carbamate can result in the loss of methanol, yielding a fragment at m/z 158.05.

-

Loss of CO₂ (-44 u) from the Carbamate: Decarboxylation of the carbamate portion can lead to a fragment at m/z 146.07.

-

Loss of the Methoxycarbonyl Group (-59 u): Cleavage of the entire methoxycarbonyl group is a highly probable fragmentation, resulting in a fragment at m/z 131.06.

-

-

Ring Opening/Fragmentation of the Oxetane Moiety: The strained oxetane ring can undergo ring-opening and subsequent fragmentation. This can lead to losses of ethene (C₂H₄, -28 u) or formaldehyde (CH₂O, -30 u) from fragment ions, although these are generally less favorable than losses from the more labile side chain.

The following diagram illustrates the predicted major fragmentation pathways for the [M+H]⁺ ion of this compound.

Caption: Predicted major fragmentation pathways for protonated this compound.

Data Interpretation and Structural Confirmation

The acquired mass spectra should be interpreted in a systematic manner to confirm the structure of the analyte.

-

Full Scan (MS1) Analysis: The full scan spectrum should show a prominent peak corresponding to the [M+H]⁺ ion at m/z 190.07. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition (C₇H₁₂NO₅⁺) with high accuracy (typically <5 ppm mass error), providing strong evidence for the identity of the molecule[3].

-

Product Ion (MS2) Analysis: The product ion spectrum of m/z 190.07 should display fragment ions consistent with the predicted fragmentation pathways. The presence of key fragments, such as the loss of the methoxycarbonyl group (m/z 131.06) and the loss of formic acid (m/z 144.06), provides strong confirmation of the structure.

-

Isotopic Pattern Analysis: The isotopic pattern of the molecular ion should match the theoretical distribution for a molecule with the elemental formula C₇H₁₁NO₅.

Conclusion: A Framework for Confident Analysis

This guide has provided a comprehensive framework for the mass spectrometric analysis of this compound. By understanding the principles of ionization and fragmentation and by following a robust and validated experimental workflow, researchers can confidently identify, characterize, and quantify this novel amino acid derivative. The methodologies and insights presented here serve as a valuable resource for scientists in the pharmaceutical and chemical industries, enabling the advancement of research and development involving this and other structurally related molecules.

References

-

Non-Targeted Analysis of Carbofuran and Related Compounds in Commercial Formulations and Animal Tissue. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

-

Quantitative mass spectrometry methods for pharmaceutical analysis. (2017). Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 375(2103), 20160218. [Link]

-

Unexpected Isomerization of Oxetane-Carboxylic Acids. (2022). Organic Letters, 24(26), 4722–4728. [Link]

-

Protein Structural Analysis via Mass Spectrometry-Based Proteomics. (2014). Journal of the American Society for Mass Spectrometry, 25(12), 1979–1994. [Link]

-

The LC-MS/MS method for analysis of carbamate group applied to determine the residues of pesticides in Vietnam agricultural products. (2023). Engineering and Technology For Sustainable Development, 33(3), 48-57. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

-

A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (2017). Mass Spectrometry Reviews, 36(5), 501–535. [Link]

-

Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry. (2005). Journal of the American Society for Mass Spectrometry, 16(7), 1081–1092. [Link]

-

A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. (2023). Molecules, 28(8), 3465. [Link]

-

Advances in structure elucidation of small molecules using mass spectrometry. (2010). Analytical and Bioanalytical Chemistry, 396(1), 139–148. [Link]

-

Study on the CID Fragmentation Pathways of Deprotonated 4′-Monophosphoryl Lipid A. (2019). Journal of the American Society for Mass Spectrometry, 30(10), 2053–2065. [Link]

-

Mass Spectra of N-Substituted Ethyl Carbamates. (1966). Analytical Chemistry, 38(11), 1541–1544. [Link]

-

Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space. (2018). Chemical Communications, 54(78), 10988-10991. [Link]

-

Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024). Analytical and Bioanalytical Chemistry, 416(4), 1007–1018. [Link]

-

Collision-induced dissociation. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

-

Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space. (2018). Chemical Communications, 54(78), 10988-10991. [Link]

-

Mass spectrometry techniques in pharmaceutical analysis: A pathway to improved drug quality. (n.d.). Pharma Focus America. Retrieved January 18, 2026, from [Link]

-

Relating Electrospray Ionization Response to Nonpolar Character of Small Peptides. (2000). Analytical Chemistry, 72(22), 5651–5657. [Link]

-

Amino acids. (n.d.). Medizinische Fakultät Münster. Retrieved January 18, 2026, from [Link]

-

Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. (2012). In Proteomics for Biomarker Discovery (pp. 239–248). Humana Press. [Link]

-

Mass spectrometry of peptides and proteins. (2007). In Methods in Enzymology (Vol. 426, pp. 3–26). Elsevier. [Link]

-

Sample Preparation Protocol for Open Access MS. (n.d.). Mass Spectrometry Research Facility. Retrieved January 18, 2026, from [Link]

-

Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. (2018). Molecules, 23(10), 2530. [Link]

-

Collision-induced dissociation mass spectra of protonated alkyl amines. (1993). Organic Mass Spectrometry, 28(10), 1087–1093. [Link]

-

LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. (2013). Analytical Chemistry, 85(15), 7149–7156. [Link]

-

Analytical validation of accelerator mass spectrometry for pharmaceutical development. (2011). Bioanalysis, 3(1), 61–73. [Link]

-

Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. (2016). Current Organic Synthesis, 13(4), 549–576. [Link]

- Determination of Residues of Carbamates and Their Metabolites in Ginger by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry. (2015). Agilent Technologies.

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2022). Molecules, 27(19), 6523. [Link]

-

8 Essential Characteristics of LC-MS/MS Method Validation. (n.d.). Resolian. Retrieved January 18, 2026, from [Link]

-

Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. (2021). Journal of the American Society for Mass Spectrometry, 32(10), 2535–2550. [Link]

-

Moderate Signal Enhancement in Electrospray Ionization Mass Spectrometry by Focusing Electrospray Plume with a Dielectric Layer around the Mass Spectrometer’s Orifice. (2024). Journal of the American Society for Mass Spectrometry, 35(2), 263–270. [Link]

-

mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved January 18, 2026, from [Link]

-

LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. (2022). Indian Journal of Pharmaceutical Education and Research, 56(4s), s518-s525. [Link]

-

A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. (2016). Analyst, 141(12), 3841–3848. [Link]

-

Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. (2022). Molecules, 27(19), 6599. [Link]

-

Synthesis and Biological Evaluation of 2-Hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(Alkoxycarbonyl)amino]benzoates. (2013). Molecules, 18(11), 13589–13608. [Link]

-

2 Protein Analysis using Tandem Mass Spectrometry. (2020, October 21). YouTube. Retrieved January 18, 2026, from [Link]

-

Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. (2013). Journal of Analytical & Bioanalytical Techniques, S5. [Link]

-

The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. (2003). Journal of the American Society for Mass Spectrometry, 14(1), 8–18. [Link]

-

A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. (2017). Organic Process Research & Development, 21(11), 1786–1791. [Link]

-

Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. (2023, October 23). YouTube. Retrieved January 18, 2026, from [Link]

-

2-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Development of a Method for Rapid Quantitation of Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MSMS) in Plasma. (2000). Clinical Chemistry and Laboratory Medicine, 38(11), 1133–1139. [Link]

-

2-Amino-2-(3-Methyloxan-3-yl)acetic Acid. (n.d.). Axios Research. Retrieved January 18, 2026, from [Link]

Sources

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(MethoxycarbonylaMino)-2-(oxetan-3-yl)acetic acid | 1009120-05-1 [amp.chemicalbook.com]

- 3. 50890-96-5|(R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid|BLD Pharm [bldpharm.com]

- 4. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-Depth Technical Guide to the Physicochemical Properties of Oxetane-Substituted Amino Acids

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Rise of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the strategic modulation of physicochemical properties is paramount to successful drug design. Small, strained ring systems have emerged as powerful tools for this purpose, with the oxetane ring—a four-membered cyclic ether—gaining significant traction.[1][2] Its incorporation into molecular scaffolds, particularly amino acids, offers a sophisticated strategy to address pervasive challenges in drug development, such as poor solubility, metabolic instability, and undesirable lipophilicity.[3][4] This guide provides a comprehensive analysis of the core physicochemical properties of oxetane-substituted amino acids, detailing the mechanistic basis for their advantages and providing field-proven protocols for their characterization. By serving as a bioisosteric replacement for common functionalities like gem-dimethyl and carbonyl groups, the oxetane motif imparts a unique combination of polarity, metabolic stability, and three-dimensionality, rendering it a cornerstone of contemporary drug discovery.[2][3]

The Oxetane Advantage: Impact on Core Physicochemical Properties

The introduction of an oxetane ring into an amino acid structure triggers profound, context-dependent changes in its molecular properties.[5] Understanding these shifts is critical for leveraging this motif to its full potential.

Enhanced Aqueous Solubility & Modulated Lipophilicity

A primary driver for the adoption of oxetanes is their remarkable ability to enhance aqueous solubility.[3][6] The oxygen atom within the strained ring is an effective hydrogen bond acceptor, more so than in larger cyclic ethers, which improves interactions with water.[4][7]

-

Causality: Replacing a lipophilic gem-dimethyl group with a more polar oxetane ring of a similar size can dramatically reduce a compound's lipophilicity (measured as logP or logD).[5][7] This substitution can increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context.[5][6] This is a direct consequence of replacing non-polar C-C and C-H bonds with a polar C-O-C ether linkage.

-

Field Insight: While increased polarity generally lowers logP, the rigid, three-dimensional structure of the oxetane can also disrupt crystal packing, further contributing to improved solubility. This dual-action mechanism makes it a more potent solubilizing group than a simple acyclic ether.

| Moiety Comparison | Typical Change in logP | Impact on Aqueous Solubility | Representative Application |

| gem-Dimethyl vs. Oxetane | Decrease | Significant Increase[3][5] | Blocking metabolic sites without increasing lipophilicity.[3] |

| Carbonyl vs. Oxetane | Variable | Often an Increase[8] | Improving metabolic stability against enzymatic reduction.[3] |

| Cyclobutane vs. Oxetane | Decrease | Increase[9] | Enhancing polarity and improving off-target profiles.[9] |

Structural Rigidity and Conformational Preference

The four-membered ring imparts significant conformational constraint. Unlike flexible alkyl side chains, the oxetane ring locks the substituents into well-defined spatial orientations.

-

Causality: The puckered conformation of the oxetane ring influences the torsional angles of the amino acid backbone and side chain.[4] Incorporation of an oxetane into an aliphatic chain can favor synclinal rather than antiplanar arrangements, which can be crucial for pre-organizing a molecule for optimal binding to a biological target.[5] This rigidification reduces the entropic penalty upon binding, potentially leading to higher affinity.

-

Visualization: The following diagram illustrates how oxetane substitution enforces a specific conformation compared to a flexible analogue.

Caption: Conformational constraint of oxetane vs. flexible side chain.

Basicity (pKa) Attenuation

The oxetane ring exerts a powerful inductive electron-withdrawing effect due to the electronegativity of the oxygen atom propagated through the strained ring's short sigma bonds.[10]

-

Causality: When placed adjacent (alpha) to an amine, the oxetane motif significantly reduces the amine's basicity (pKa). For example, an oxetane can lower the pKaH of a proximal amine by up to 2.7 units.[10] This is a critical feature for drug design, as tuning the pKa of basic centers is often necessary to optimize solubility, cell permeability, and off-target activity (e.g., hERG inhibition).[1]

-

Field Insight: This pKa-lowering effect was leveraged in the optimization of the SYK kinase inhibitor, lanraplenib. Replacing an ethyl group on a piperazine with an oxetane reduced the pKaH from 8.0 to 6.4, which improved kinase selectivity while maintaining metabolic stability and solubility.[3]

Enhanced Metabolic Stability

Oxetanes are effective metabolic blockers, often used to replace metabolically labile functionalities like gem-dimethyl groups or benzylic protons.[3][4]

-

Causality: The C-H bonds on an oxetane ring are generally less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to those on an aliphatic group.[4] The steric bulk and high polarity of the oxetane can shield adjacent functional groups from enzymatic attack.[5] While oxetanes can be metabolized via ring-opening hydrolysis by microsomal epoxide hydrolase (mEH), this often represents a less problematic metabolic pathway than CYP-mediated oxidation.[6][10]

-

Trustworthiness: It is crucial to note that oxetane stability is context-dependent. 3,3-disubstituted oxetanes are generally the most stable, as the substituents sterically hinder the approach of nucleophiles or enzymes to the C-O bonds.[3][10] Conversely, oxetanes with electron-donating groups at the C2 position may be less stable.[10]

Experimental Protocols for Physicochemical Characterization

Accurate and reproducible measurement of physicochemical properties is essential for validating the impact of oxetane substitution. The following protocols represent self-validating systems for core property assessment.

Protocol: LogD7.4 Determination by Shake-Flask Method

-

Rationale: LogD at pH 7.4 is more physiologically relevant than logP for ionizable compounds, as it accounts for the distribution of both neutral and ionized species. The shake-flask method is the gold standard for its direct measurement.

-

Methodology:

-

Preparation: Prepare a saturated solution of 1-octanol in phosphate-buffered saline (PBS, pH 7.4) and a saturated solution of PBS in 1-octanol. Allow phases to separate overnight.

-

Standard Curve: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a standard curve by diluting the stock into one of the phases (typically octanol) and measuring the concentration via UV-Vis spectroscopy or LC-MS.

-

Partitioning: Add a known volume of the test compound stock solution to a vial containing pre-saturated 1-octanol and pre-saturated PBS (e.g., 1 mL of each).

-

Equilibration: Cap the vial and shake vigorously for 1-3 hours at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial (e.g., 2000 x g for 10 minutes) to achieve complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from each phase and determine the compound concentration using the previously generated standard curve.

-

Calculation: Calculate LogD using the formula: LogD = log10([Compound]octanol / [Compound]aqueous).

-

Control: Run a known compound with a well-established LogD7.4 value (e.g., propranolol) in parallel to validate the experimental setup.

-

Protocol: In Vitro Metabolic Stability Assessment

-

Rationale: This assay determines a compound's intrinsic clearance (CLint) by measuring its rate of disappearance when incubated with liver microsomes, which are rich in CYP enzymes.

-

Methodology:

-

Reagent Preparation:

-

Thaw pooled human liver microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5-1.0 mg/mL in 0.1 M phosphate buffer (pH 7.4).

-

Prepare a 1 mM stock solution of the test compound and positive control (e.g., testosterone for high clearance, verapamil for moderate clearance) in acetonitrile or DMSO.

-

Prepare a cofactor solution (NADPH regenerating system) according to the manufacturer's instructions.

-

-

Incubation:

-

Pre-warm the microsomal suspension and buffer to 37°C.

-

In a 96-well plate, add the microsomal suspension.

-

Add the test compound to achieve a final concentration of 1 µM. Pre-incubate for 5 minutes at 37°C.

-

Initiate the reaction by adding the pre-warmed NADPH regenerating solution.

-

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. The t=0 sample is prepared by adding the stop solution before the NADPH solution.

-

Sample Processing: Centrifuge the plate (e.g., 4000 x g for 15 minutes) to pellet the precipitated protein.

-

Analysis: Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

-

Calculation:

-

Plot the natural logarithm of the percentage of compound remaining versus time.

-

The slope of the linear regression line (k) is the elimination rate constant.

-

Calculate the half-life (t½) as 0.693 / k.

-

Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (1 / [microsomal protein concentration]).

-

-

Controls: Include a "no-cofactor" control (replace NADPH with buffer) to check for non-enzymatic degradation and positive controls to ensure the microsomes are active.

-

-

Workflow Visualization:

Caption: Workflow for an in vitro microsomal stability assay.

Conclusion and Future Outlook

Oxetane-substituted amino acids represent a validated and powerful class of building blocks for medicinal chemistry.[11] Their ability to simultaneously improve solubility, metabolic stability, and conformational rigidity while modulating basicity provides a multifaceted solution to common drug design hurdles.[1][3] The strategic replacement of functionalities like gem-dimethyl and carbonyl groups with an oxetane ring allows for fine-tuning of ADME properties without compromising, and often enhancing, biological activity.[5][12] As synthetic methods for accessing diverse and complex oxetanes continue to advance, their application is set to expand, further solidifying their role as a privileged scaffold in the development of next-generation therapeutics.[4][13]

References

-

Title: Oxetanes in Drug Discovery: Structural and Synthetic Insights Source: ResearchGate URL: [Link]

-

Title: Applications of oxetanes in drug discovery and medicinal chemistry Source: PubMed - NIH URL: [Link]

-

Title: Oxetanes in Drug Discovery Campaigns Source: ACS Publications - Journal of Medicinal Chemistry URL: [Link]

-

Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: ACS Publications - Chemical Reviews URL: [Link]

-

Title: Oxetanes in Drug Discovery Campaigns Source: PMC - NIH URL: [Link]

-

Title: Oxetanes in Drug Discovery Campaigns Source: Semantic Scholar URL: [Link]

-

Title: Applications of oxetanes in drug discovery and medicinal chemistry Source: PMC - PubMed Central URL: [Link]

-

Title: Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings Source: Scientific Research Publishing URL: [Link]

-

Title: Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks Source: RSC Publishing URL: [Link]

-

Title: Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group Source: NIH URL: [Link]

-

Title: Application of Bioisosteres in Drug Design Source: SlideShare URL: [Link]

-

Title: Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group Source: ACS Publications - ACS Medicinal Chemistry Letters URL: [Link]

-

Title: Design and synthesis of novel oxetane β3-amino acids and α, β-peptides Source: ResearchGate URL: [Link]

-

Title: Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin Source: PubMed Central URL: [Link]

-

Title: Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison Source: ChemRxiv - Cambridge Open Engage URL: [Link]

Sources

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]

- 7. chigroup.site [chigroup.site]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Whitepaper: Unlocking the Therapeutic Potential of 2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid: A Technical Guide for Preclinical Investigation

Abstract

The confluence of strained ring systems and non-natural amino acid scaffolds represents a promising frontier in medicinal chemistry. This guide focuses on the novel chemical entity, 2-((methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid, a compound at the intersection of these two domains. While direct biological data for this specific molecule is not yet publicly available, its structural motifs suggest significant therapeutic potential. The incorporation of the oxetane ring, a feature increasingly recognized for its ability to favorably modulate physicochemical properties, coupled with an alpha-amino acid backbone, positions this compound as a compelling candidate for drug discovery campaigns.[1][2][3] This whitepaper provides a comprehensive framework for the systematic evaluation of its biological activity, from initial high-throughput screening to preliminary mechanism-of-action studies. We will delve into the scientific rationale behind experimental choices, present detailed protocols for key assays, and offer insights into the interpretation of potential outcomes. Our objective is to equip researchers, scientists, and drug development professionals with the necessary tools to thoroughly investigate the therapeutic promise of this and structurally related molecules.

Introduction: The Rationale for Investigating this compound

The pursuit of novel chemical matter with drug-like properties is a perpetual challenge in pharmaceutical research. The ideal candidate molecule should not only exhibit potent and selective biological activity but also possess favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. The structure of this compound presents a compelling case for investigation based on the established benefits of its constituent parts.

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable building block in modern drug design.[1][4] Its incorporation into molecular scaffolds has been shown to confer a range of beneficial properties, including:

-

Improved Aqueous Solubility: The polar nature of the oxetane ring can enhance the solubility of a compound, a critical factor for bioavailability.[3][5]

-

Enhanced Metabolic Stability: Replacement of metabolically labile groups, such as gem-dimethyl or carbonyl functionalities, with an oxetane can block common sites of cytochrome P450 oxidation, thereby increasing the compound's half-life.[3][4]

-

Modulation of Lipophilicity: The oxetane moiety can fine-tune the lipophilicity of a molecule, impacting its permeability and off-target effects.[6]

-

Conformational Rigidity: The strained ring system can impart a degree of conformational constraint, which can lead to higher binding affinity and selectivity for a biological target.[3]

Non-natural amino acids, on the other hand, provide a platform for creating peptidomimetics and small molecules that can interact with biological targets in novel ways. They can offer resistance to proteolytic degradation and allow for the exploration of chemical space beyond that of the canonical 20 amino acids.

The combination of these two motifs in this compound suggests a molecule with the potential for both favorable pharmacokinetics and unique biological interactions. The methoxycarbonyl protecting group also offers a handle for further synthetic elaboration, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies.

Hypothesized Biological Activities and Potential Targets

Given the lack of direct experimental evidence, we must infer potential biological activities from the known pharmacology of structurally related compounds. The oxetane moiety has been incorporated into a wide array of bioactive molecules, including inhibitors of kinases, epigenetic enzymes, and metabolic enzymes.[1] Therefore, we can hypothesize several avenues for investigation:

-

Enzyme Inhibition: The carboxylic acid and carbamate functionalities, combined with the unique spatial arrangement imposed by the oxetane ring, could enable the molecule to act as an inhibitor of various enzymes. Potential targets could include metabolic enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1), which has been a target for oxetane-containing inhibitors, or proteases where the amino acid scaffold could mimic a natural substrate.[1]

-

Anticancer Activity: Many oxetane-containing compounds have been investigated as anticancer agents.[1][7] The subject molecule could exert cytotoxic effects through various mechanisms, including the inhibition of tubulin polymerization, a target for some indole-based oxetanes, or by targeting cancer-specific metabolic pathways.[7]

-

Antimicrobial Activity: Novel amino acid derivatives have been explored for their antimicrobial properties.[8][9][10] It is plausible that this compound could interfere with essential bacterial processes such as cell wall synthesis or folate metabolism.

-

Neurological Activity: Given that (azetidin-3-yl)acetic acid, a structural relative, is considered an analogue of GABA, it is worth exploring whether the oxetane-containing counterpart could have activity at GABA receptors or other neurological targets.[11]

A Tiered Approach to Biological Characterization: An Experimental Workflow

A systematic and tiered approach is crucial for efficiently evaluating the biological potential of a novel compound. The following workflow is designed to progress from broad, high-throughput screening to more focused mechanistic studies.

Sources

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design, Synthesis, Molecular Modeling, Biological Activity, and Mechanism of Action of Novel Amino Acid Derivatives of Norfloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Discovery of New Non-Proteinogenic Amino Acids

Introduction: Beyond the Canonical Twenty

The central dogma of molecular biology outlines the translation of genetic information into proteins, built from a canonical set of twenty amino acids. However, the biosynthetic capabilities of nature extend far beyond this core set. Non-proteinogenic amino acids (NPAAs), numbering over 800 from natural sources and thousands more synthetically, represent a vast and largely untapped reservoir of chemical diversity.[1][2] These unique building blocks are not encoded in the universal genetic code but are synthesized through specialized metabolic pathways, particularly in microorganisms like bacteria and fungi, as well as in plants.[1][3][4]

NPAAs are pivotal components of many bioactive natural products, including antibiotics, immunosuppressants, and anticancer agents.[5] Their incorporation into peptide-based therapeutics is a transformative strategy in modern drug discovery.[4][5][6][7] By introducing novel side chains, stereochemistry, and backbone conformations, NPAAs can overcome the inherent limitations of conventional peptide drugs, such as poor metabolic stability and low bioavailability.[6][7] This guide provides a comprehensive technical overview of the methodologies employed in the discovery, characterization, and application of novel NPAAs for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, providing a field-proven perspective on navigating the intricate path from a promising biosynthetic gene cluster to a validated, novel chemical entity with therapeutic potential.

Part 1: The Discovery Pipeline: From Digital Premonition to Tangible Molecule

The quest for novel NPAAs has been revolutionized by the synergy of bioinformatics and advanced analytical chemistry. This integrated approach allows for a more targeted and efficient discovery process, moving from the prediction of biosynthetic potential encoded in an organism's genome to the isolation and characterization of the resulting small molecules.

In Silico Prospecting: Genome Mining for Biosynthetic Gene Clusters

The journey often begins not in the wet lab, but in the digital realm of genomic data. The biosynthetic machinery for NPAAs is typically encoded within contiguous sets of genes known as Biosynthetic Gene Clusters (BGCs). Non-Ribosomal Peptide Synthetases (NRPSs) are particularly relevant, as these mega-enzymes assemble peptides in a ribosome-independent manner, frequently incorporating NPAAs.[5]

The causality behind this in silico-first approach is one of efficiency and foresight. By predicting the products of BGCs, researchers can prioritize organisms and culture conditions that are most likely to yield novel compounds, saving significant time and resources.